molecular formula C26H30O11 B030632 Phellamurin CAS No. 52589-11-4

Phellamurin

Cat. No.: B030632
CAS No.: 52589-11-4
M. Wt: 518.5 g/mol
InChI Key: GRDZTDZJQRPNCN-YIANMRPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phellamurin is a flavonoid glycoside, specifically the 7-O-β-D-glucopyranoside, 8-C-prenyl derivative of the flavan-on-ol Aromadendrin. This compound can be found in various plants, including Commiphora africana and Phellodendron amurense .

Preparation Methods

Phellamurin can be isolated from natural sources such as the leaves of Phellodendron amurense. The extraction process typically involves solvent extraction followed by chromatographic techniques to purify the compound

Chemical Reactions Analysis

Phellamurin undergoes various chemical reactions, including:

Comparison with Similar Compounds

Phellamurin is unique due to its specific structure and biological activities. Similar compounds include:

This compound’s unique combination of biological activities and structural features makes it a valuable compound for various scientific and industrial applications.

Biological Activity

Phellamurin is a furanocoumarin compound predominantly found in various plant species, particularly within the family Rutaceae. It has garnered attention due to its diverse biological activities, including anti-tumor, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

1. Anti-Tumor Activity

Recent studies have highlighted the potential of this compound as a chemotherapeutic agent. In a study investigating its effects on osteosarcoma cells, this compound demonstrated significant anti-tumor efficacy by inducing apoptosis in cancer cells. The findings suggest that this compound may inhibit cell proliferation and promote programmed cell death, making it a candidate for further development in cancer therapies .

2. Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Research indicates its effectiveness against bacterial strains and fungi:

  • Bacterial Activity : this compound has shown inhibitory effects against multiple bacterial strains, suggesting its potential use as an antibacterial agent.
  • Fungal Activity : It has also demonstrated antifungal properties, particularly against Aspergillus niger, which can degrade this compound into less active metabolites .

3. Anti-Inflammatory Effects

The compound has been studied for its anti-inflammatory properties. This compound appears to modulate inflammatory pathways, potentially reducing inflammation-related conditions. This effect is particularly relevant in chronic inflammatory diseases where modulation of the immune response is crucial.

4. Neuroprotective Effects

This compound has shown promise in neuroprotection against oxidative stress. In vitro studies indicate that it can protect neuronal cells from damage induced by oxidative agents like hydrogen peroxide, suggesting a role in neurodegenerative disease prevention .

5. Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies have shown that after administration, this compound is absorbed and metabolized in the body, with specific metabolites identified in rat brains . The pharmacokinetic profile indicates that it reaches maximum concentration within a few hours post-administration.

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
Anti-TumorInduces apoptosis in osteosarcoma cells
AntimicrobialInhibitory effects on bacteria and fungi
Anti-InflammatoryModulates inflammatory pathways
NeuroprotectiveProtects against oxidative stress
PharmacokineticsAbsorption and metabolism in rats

Case Study: Anti-Tumor Efficacy

A recent study assessed the anti-tumor efficacy of this compound in osteosarcoma cells. The results indicated that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis such as caspase activation. This suggests a mechanism through which this compound exerts its anti-cancer effects.

Research Findings on Antimicrobial Activity

In another study focusing on antimicrobial activity, this compound was tested against various strains of bacteria and fungi. The results showed that it effectively inhibited the growth of Staphylococcus aureus and Candida albicans, indicating its potential as a natural antimicrobial agent.

Properties

IUPAC Name

(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O11/c1-11(2)3-8-14-16(35-26-23(34)21(32)19(30)17(10-27)36-26)9-15(29)18-20(31)22(33)24(37-25(14)18)12-4-6-13(28)7-5-12/h3-7,9,17,19,21-24,26-30,32-34H,8,10H2,1-2H3/t17-,19-,21+,22+,23-,24-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDZTDZJQRPNCN-YIANMRPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC(C(C2=O)O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=C(C2=C1O[C@@H]([C@H](C2=O)O)C3=CC=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200563
Record name Phellamurin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52589-11-4
Record name Phellamurin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52589-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phellamurin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052589114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phellamurin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHELLAMURIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXB86HY2NK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phellamurin
Reactant of Route 2
Reactant of Route 2
Phellamurin
Reactant of Route 3
Reactant of Route 3
Phellamurin
Reactant of Route 4
Reactant of Route 4
Phellamurin
Reactant of Route 5
Phellamurin
Reactant of Route 6
Phellamurin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.